

Spectroscopic Profile of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-6-(pyrrolidin-1-yl)pyridine**

Cat. No.: **B1283675**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Bromo-6-(pyrrolidin-1-yl)pyridine**. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are included to assist researchers in their own characterization of this compound. This guide is intended to serve as a valuable resource for scientists and professionals engaged in research and development where **2-Bromo-6-(pyrrolidin-1-yl)pyridine** is a molecule of interest.

Introduction

2-Bromo-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Accurate and reliable spectroscopic data is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document aims to fill the current gap in available experimental data by providing high-quality predicted spectroscopic information and standardized methodologies for its experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Bromo-6-(pyrrolidin-1-yl)pyridine**. These predictions were generated using advanced computational algorithms and can be used as a reference for the identification and characterization of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.35	t	1H	H-4 (Pyridine)
6.65	d	1H	H-3 or H-5 (Pyridine)
6.40	d	1H	H-3 or H-5 (Pyridine)
3.45	t	4H	N-CH ₂ (Pyrrolidine)
1.95	m	4H	CH ₂ (Pyrrolidine)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
159.0	C-6 (Pyridine)
142.0	C-2 (Pyridine)
139.5	C-4 (Pyridine)
110.0	C-3 or C-5 (Pyridine)
105.0	C-3 or C-5 (Pyridine)
46.0	N-CH ₂ (Pyrrolidine)
25.5	CH ₂ (Pyrrolidine)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970-2850	Medium	C-H stretch (aliphatic)
1600-1550	Strong	C=N, C=C stretch (aromatic)
1450-1400	Medium	C-H bend (aliphatic)
1300-1200	Strong	C-N stretch (aromatic amine)
800-700	Strong	C-H out-of-plane bend (aromatic)
650-550	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments

m/z	Relative Intensity	Assignment
227/229	High	[M] ⁺ (Molecular ion, bromine isotopes)
198/200	Medium	[M - C ₂ H ₃] ⁺
157/159	Medium	[M - C ₄ H ₈ N] ⁺
70	High	[C ₄ H ₈ N] ⁺ (Pyrrolidinyl fragment)

Experimental Protocols

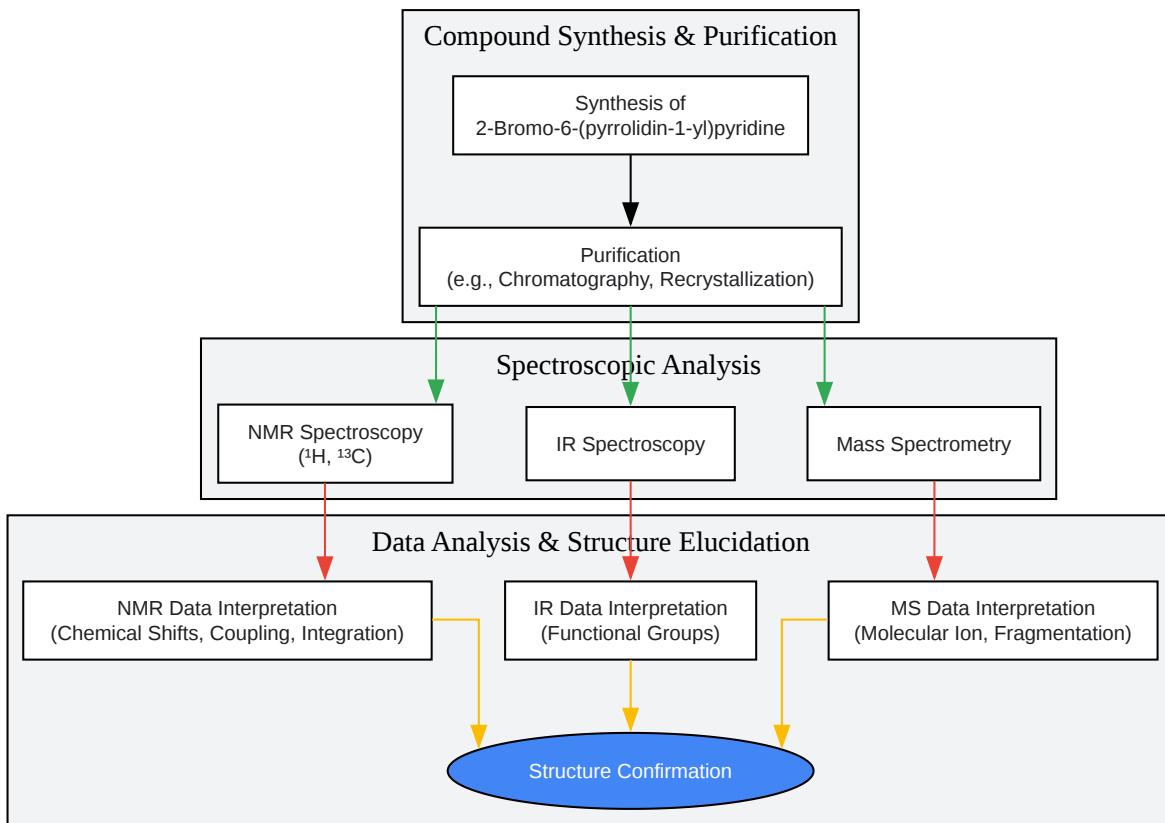
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **2-Bromo-6-(pyrrolidin-1-yl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
 - Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: pulse angle 45-90°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:


- Record a background spectrum of the empty sample holder or the pure solvent.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Employ a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant m/z range.
 - For ESI, the sample is typically introduced via direct infusion or liquid chromatography. For EI, the sample is often introduced via a direct insertion probe or gas chromatography.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the structural elucidation of a chemical compound using spectroscopic methods.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for **2-Bromo-6-(pyrrolidin-1-yl)pyridine**, which can aid researchers in the identification and characterization of this compound. The included generalized experimental protocols offer a starting point for obtaining high-quality experimental data. It is anticipated that this guide will facilitate further research and application of this promising molecule in various scientific disciplines.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-6-(pyrrolidin-1-yl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283675#spectroscopic-data-nmr-ir-ms-of-2-bromo-6-pyrrolidin-1-yl-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com